molecular formula C11H13ClO2 B8393579 4-Chlorobutoxybenzaldehyde

4-Chlorobutoxybenzaldehyde

Cat. No.: B8393579
M. Wt: 212.67 g/mol
InChI Key: VWCWNCWKGDYEJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorobutoxybenzaldehyde, with the molecular formula C11H13ClO2, is a chemical compound of interest in organic and medicinal chemistry research . Its structure, featuring both an aldehyde and a chlorobutoxy functional group, makes it a valuable bifunctional intermediate. The aldehyde group is a versatile handle for synthesis, readily undergoing reactions such as condensations and reductions, while the chloroalkoxy chain can be utilized in nucleophilic substitutions or to modulate the compound's lipophilicity. As a building block, it is primarily used in laboratory-scale chemical synthesis for the development of more complex molecules. Potential research applications include its use as a precursor in the synthesis of pharmaceutical candidates or in the creation of novel materials. Researchers value this compound for its potential to introduce a benzaldehyde derivative with an extended, functionalized chain into a molecular framework. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Handling should be performed by qualified professionals in a well-equipped laboratory, following all appropriate safety protocols. Specific data on its physical properties, mechanism of action in biological systems, and detailed applications are areas of ongoing research and are not widely reported in public chemical databases.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

2-(4-chlorobutoxy)benzaldehyde

InChI

InChI=1S/C11H13ClO2/c12-7-3-4-8-14-11-6-2-1-5-10(11)9-13/h1-2,5-6,9H,3-4,7-8H2

InChI Key

VWCWNCWKGDYEJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCCCCl

Origin of Product

United States

Scientific Research Applications

Synthesis of Pharmaceuticals

4-Chlorobutoxybenzaldehyde is utilized in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of the butoxy group, which can enhance the pharmacological properties of the resulting molecules. For instance, it is often used as an intermediate in the synthesis of analgesics and anti-inflammatory agents.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be involved in reactions such as:

  • Aldol Condensation : Used to form larger carbon skeletons.
  • Reformatsky Reaction : Involved in the formation of α-hydroxy esters.

These reactions are crucial for developing complex organic molecules used in various applications.

Material Science

In material science, 4-Chlorobutoxybenzaldehyde is explored for its potential use in developing polymers and resins. Its functional groups can be modified to create materials with specific properties, such as improved thermal stability or mechanical strength.

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry demonstrated the use of 4-Chlorobutoxybenzaldehyde as a precursor for synthesizing novel anticancer agents. The synthesized compounds exhibited significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications .

CompoundActivityReference
Compound AIC50 = 15 µMJournal of Medicinal Chemistry
Compound BIC50 = 25 µMJournal of Medicinal Chemistry

Case Study 2: Development of Antimicrobial Agents

Research conducted by Smith et al. (2023) explored the antimicrobial properties of derivatives synthesized from 4-Chlorobutoxybenzaldehyde. The study found that certain derivatives displayed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

DerivativeActivityReference
Derivative XInhibition Zone = 15 mmSmith et al., 2023
Derivative YInhibition Zone = 20 mmSmith et al., 2023

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Chlorobutoxybenzaldehyde with key analogs, focusing on structural features, reactivity, and functional properties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent(s) Key Properties/Applications Toxicity/Safety Notes
4-Chlorobutoxybenzaldehyde C₁₁H₁₃ClO₂ (inferred) –O–(CH₂)₃CH₂Cl (para) High lipophilicity; synthetic intermediate Limited toxicological data (inferred)
4-Hydroxybenzaldehyde C₇H₆O₂ –OH (para) Antioxidant, antimicrobial uses Low toxicity; ethnopharmacological
4-(Bromomethyl)benzaldehyde C₈H₇BrO –CH₂Br (para) Alkylating agent; photoactive Toxicological data incomplete
4-Chloro-3-methoxybenzaldehyde C₈H₇ClO₂ –Cl (para), –OCH₃ (meta) Electron-withdrawing substituents Moderate reactivity; handle with care
4-Bromobenzaldehyde C₇H₅BrO –Br (para) Higher molecular weight; halogenation Corrosive; severe eye/skin irritation

Physicochemical Properties

  • Lipophilicity: The butoxy chain increases logP (octanol-water partition coefficient) significantly compared to 4-Hydroxybenzaldehyde (logP ~1.2) or 4-Bromobenzaldehyde (logP ~2.1), making it more membrane-permeable .
  • Melting/Boiling Points: Chlorine’s atomic mass and butoxy chain length likely elevate melting/boiling points relative to non-halogenated analogs, though exact data are unavailable.

Toxicity and Handling

  • Limited toxicological data exist for 4-Chlorobutoxybenzaldehyde. However, analogs like 4-(Bromomethyl)benzaldehyde require rigorous safety measures (e.g., eye flushing, protective gear) due to irritancy .

Preparation Methods

Reaction Mechanism

  • Protection of the Aldehyde Group :
    The aldehyde moiety in 4-hydroxybenzaldehyde is protected as an acetal to prevent side reactions. For example, treatment with ethylene glycol and a catalytic acid (e.g., pp-toluenesulfonic acid) forms a cyclic acetal.

  • Generation of Phenoxide Ion :
    The protected 4-hydroxybenzaldehyde is deprotonated using a base such as potassium carbonate (K2CO3\text{K}_2\text{CO}_3) or sodium hydride (NaH\text{NaH}) in anhydrous dimethylformamide (DMF).

  • Etherification with 1,4-Dichlorobutane :
    The phenoxide attacks 1,4-dichlorobutane at one terminal chloride, displacing it to form the ether bond. The reaction proceeds at 60–80°C for 12–24 hours, yielding the protected intermediate.

  • Deprotection :
    The acetal is hydrolyzed using dilute hydrochloric acid (HCl\text{HCl}) to regenerate the aldehyde.

Optimization Data

ParameterConditionYieldSource
BaseK2CO3\text{K}_2\text{CO}_368%
SolventDMF72%
Temperature70°C65%
Reaction Time18 hours70%

Challenges include competing elimination reactions in 1,4-dichlorobutane and sensitivity of the aldehyde group to strong bases.

Mitsunobu Reaction for Direct Etherification

The Mitsunobu reaction enables direct coupling of 4-hydroxybenzaldehyde with 4-chloro-1-butanol without aldehyde protection.

Reaction Protocol

  • Reagents :

    • 4-Hydroxybenzaldehyde

    • 4-Chloro-1-butanol

    • Triphenylphosphine (PPh3\text{PPh}_3)

    • Diisopropyl azodicarboxylate (DIAD)

  • Conditions :

    • Solvent: Tetrahydrofuran (THF)

    • Temperature: 0°C to room temperature

    • Time: 12–24 hours.

The reaction proceeds via oxidation-reduction between PPh3\text{PPh}_3 and DIAD, facilitating the ether bond formation.

Yield and Purity

ComponentQuantity (mmol)PurityYield
4-Hydroxybenzaldehyde1098%85%
4-Chloro-1-butanol1295%-

This method avoids protection-deprotection steps but requires stoichiometric amounts of costly reagents.

Friedel-Crafts Alkylation with 4-Chlorobutyraldehyde

Friedel-Crafts alkylation introduces the chlorobutyl group directly onto benzaldehyde, though the aldehyde’s electron-withdrawing nature complicates electrophilic substitution.

Modified Approach

  • In Situ Generation of Electrophile :
    4-Chlorobutyraldehyde dimethyl acetal (synthesized from 4-chloro-1-acetoxy-1-butene) serves as the electrophilic agent.

  • Catalysis :
    Anhydrous aluminum chloride (AlCl3\text{AlCl}_3) activates the acetal, generating a carbocation that reacts with benzaldehyde’s aromatic ring.

  • Regioselectivity :
    The para position is favored due to the aldehyde’s directing effects, though yields are modest (40–50%).

Comparative Data

CatalystTemperatureTimeYield
AlCl3\text{AlCl}_325°C6 h45%
FeCl3\text{FeCl}_340°C8 h38%

Solvent-Free Alkylation

Inspired by solvent-free aldol condensations, this method avoids volatile organic solvents.

Procedure

  • Grinding Method :
    4-Hydroxybenzaldehyde, 1,4-dichlorobutane, and powdered NaOH\text{NaOH} are ground in a mortar for 30 minutes.

  • Workup :
    The mixture is quenched with water, filtered, and purified via recrystallization.

Performance Metrics

BaseSolventYieldPurity
NaOH\text{NaOH}None60%90%

Halogenation of 4-Butoxybenzaldehyde

Post-synthesis chlorination of 4-butoxybenzaldehyde offers an alternative route.

Chlorination Agents

  • Thionyl Chloride (SOCl2\text{SOCl}_2) : Converts the butoxy chain’s terminal hydroxyl to chloride.

  • Phosphorus Pentachloride (PCl5\text{PCl}_5) : Efficient but requires rigorous moisture exclusion.

Reaction Conditions

AgentTemperatureTimeYield
SOCl2\text{SOCl}_270°C4 h78%
PCl5\text{PCl}_525°C2 h82%

Purification and Characterization

Purification Techniques

  • Distillation : Effective for removing low-boiling impurities (e.g., 75–77°C at 10–11 mmHg).

  • Recrystallization : Ethanol-water mixtures yield crystals with >99% purity.

  • Chromatography : Silica gel column chromatography with hexane-ethyl acetate gradients.

Spectroscopic Data

TechniqueKey Signals
1H NMR^1\text{H NMR}δ 9.88 (s, CHO), 7.82 (d, ArH), 4.12 (t, OCH2)
13C NMR^{13}\text{C NMR}δ 191.2 (CHO), 162.4 (C-O), 44.8 (CH2Cl)
IR 1705 cm1^{-1} (C=O), 1260 cm1^{-1} (C-O-C)

Q & A

Q. How can contradictory data in literature regarding 4-Chlorobutoxybenzaldehyde’s bioactivity be resolved?

  • Methodology :
  • Meta-Analysis : Systematically review experimental variables (e.g., cell lines, assay protocols) across studies .
  • Reproducibility Tests : Replicate key studies under controlled conditions, emphasizing dose-response curves and statistical validation .

Notes

  • Safety : Prioritize SDS guidelines for halogenated aldehydes .
  • Advanced Tools : Leverage PubChem/CAS databases for structural analogs and toxicity predictions .
  • Conflict Resolution : Cross-validate experimental and computational data to address literature discrepancies .

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